molecular formula C17H14Cl3N3O3 B11785529 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B11785529
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: NMTYZHSSBZCTFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is its unique combination of functional groups and its oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H14Cl3N3O3

Molekulargewicht

414.7 g/mol

IUPAC-Name

5-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H14Cl3N3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-13(20)15(14)25-8-9-3-4-11(18)7-12(9)19/h3-7H,2,8H2,1H3,(H2,21,23)

InChI-Schlüssel

NMTYZHSSBZCTFB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Cl)OCC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.